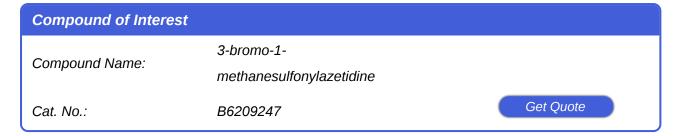


An In-Depth Technical Guide to 3-bromo-1methanesulfonylazetidine: Synthesis and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-1-methanesulfonylazetidine is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block. This technical guide provides a comprehensive overview of the synthesis and known properties of this compound. While detailed experimental protocols and extensive biological data are not widely published, this document compiles the available information on its synthesis, physicochemical characteristics, and potential areas of application based on the chemistry of related azetidine derivatives.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research. Their strained ring system imparts unique conformational properties and can influence the physicochemical characteristics of molecules, such as solubility and metabolic stability. The incorporation of a methanesulfonyl group on the nitrogen atom can further modify the electronic and steric properties of the azetidine ring, potentially enhancing interactions with biological targets. The bromine atom at the 3-position serves as a



versatile handle for further functionalization, making **3-bromo-1-methanesulfonylazetidine** a valuable intermediate for the synthesis of diverse compound libraries.

Physicochemical Properties

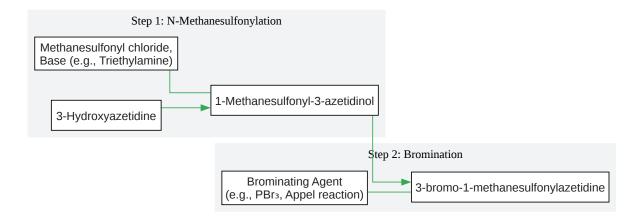
Based on available data, the fundamental properties of **3-bromo-1-methanesulfonylazetidine** are summarized below. It is important to note that experimentally determined data such as melting point, boiling point, and detailed spectroscopic analyses are not readily available in the public domain and would require experimental determination.

Property	Value	Source
CAS Number	2731007-08-0	[1]
Molecular Formula	C ₄ H ₈ BrNO ₂ S	[1]
Molar Mass	214.08 g/mol	[1]
Appearance	Not specified	
Melting Point	Not specified	_
Boiling Point	Not specified	_
Solubility	Not specified	

Synthesis of 3-bromo-1-methanesulfonylazetidine

A plausible and logical synthetic pathway to **3-bromo-1-methanesulfonylazetidine** involves a three-step sequence starting from the commercially available 3-hydroxyazetidine. This proposed synthesis is based on established organic chemistry principles and general methods for the functionalization of azetidines and related compounds.





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Figure 1. Proposed synthetic pathway for **3-bromo-1-methanesulfonylazetidine**.

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on general procedures for analogous reactions. These protocols would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 1-Methanesulfonyl-3-azetidinol

This step involves the protection of the secondary amine of 3-hydroxyazetidine with a methanesulfonyl group.

- Materials: 3-hydroxyazetidine hydrochloride, triethylamine (or another suitable base),
 methanesulfonyl chloride, dichloromethane (or another suitable aprotic solvent).
- Procedure:
 - To a stirred solution of 3-hydroxyazetidine hydrochloride in dichloromethane at 0 °C, add triethylamine (approximately 2.5 equivalents) dropwise.



- Allow the mixture to stir for a short period to liberate the free base.
- Slowly add a solution of methanesulfonyl chloride (approximately 1.1 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product may be purified by column chromatography on silica gel.

Step 2: Synthesis of **3-bromo-1-methanesulfonylazetidine**

This step involves the conversion of the hydroxyl group of 1-methanesulfonyl-3-azetidinol to a bromide. Several standard methods for the bromination of alcohols could be employed.

- Method A: Using Phosphorus Tribromide (PBr3)
 - Materials: 1-Methanesulfonyl-3-azetidinol, phosphorus tribromide, a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).
 - Procedure:
 - Dissolve 1-methanesulfonyl-3-azetidinol in the anhydrous solvent and cool the solution to 0 °C.
 - Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution.
 - Allow the reaction to proceed at 0 °C or let it warm to room temperature, monitoring its progress by TLC or LC-MS.
 - Once the reaction is complete, carefully quench the reaction by pouring it onto ice.

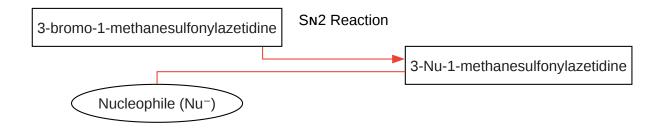


- Extract the product with a suitable organic solvent.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification can be achieved by column chromatography.
- Method B: Appel Reaction
 - Materials: 1-Methanesulfonyl-3-azetidinol, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), a suitable anhydrous aprotic solvent (e.g., dichloromethane).
 - Procedure:
 - To a stirred solution of 1-methanesulfonyl-3-azetidinol and carbon tetrabromide (approximately 1.5 equivalents) in anhydrous dichloromethane at 0 °C, add triphenylphosphine (approximately 1.5 equivalents) portion-wise.
 - Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted reagents.

Reactivity and Potential Applications

The chemical reactivity of **3-bromo-1-methanesulfonylazetidine** is primarily dictated by the presence of the bromine atom, which is a good leaving group. This allows for nucleophilic substitution reactions at the C-3 position, providing a gateway to a wide array of 3-substituted-1-methanesulfonylazetidine derivatives.





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References

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